
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate, commonly known as TBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrimidines and is widely used as a building block for the synthesis of various biologically active compounds. The unique chemical structure of TBA makes it an attractive target for researchers, as it possesses a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of TBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TBA has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
TBA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBA has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, TBA has been shown to possess anti-viral properties, inhibiting the replication of various viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
TBA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective building block for the synthesis of various biologically active compounds. TBA also possesses a wide range of pharmacological properties, making it a useful tool for studying various cellular processes. However, TBA has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of TBA in scientific research. One potential area of research is the development of new anti-cancer agents based on the chemical structure of TBA. Another area of research is the development of new anti-viral agents, particularly for the treatment of HIV and hepatitis C. Additionally, TBA could be used as a tool for studying the role of PKC enzymes in cellular processes, as well as for studying the mechanisms of action of various anti-inflammatory agents.
Méthodes De Synthèse
TBA can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromoacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene in the presence of a base. Another method involves the reaction of tert-butyl 2-chloroacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene, followed by the addition of a base. Both of these methods have been used successfully to produce high yields of TBA.
Applications De Recherche Scientifique
TBA has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TBA has also been used as a building block for the synthesis of various biologically active compounds, including antiviral drugs, anti-cancer agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-15(22)11-20-14(21)9-13(18)19(16(20)23)10-12-7-5-4-6-8-12/h4-9H,10-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKXTIJNPHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

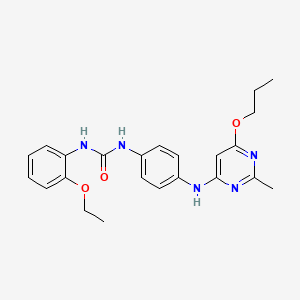
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)
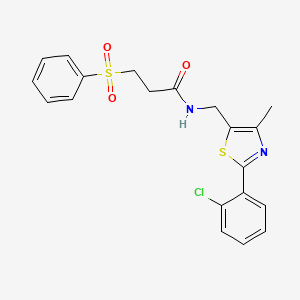
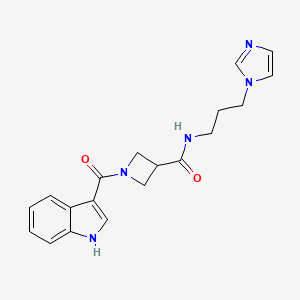
![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)
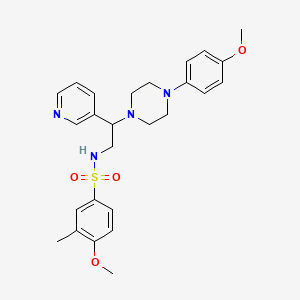

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)

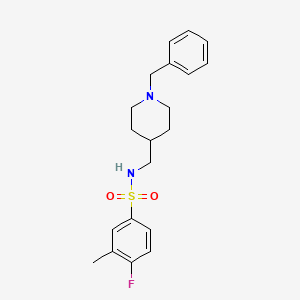
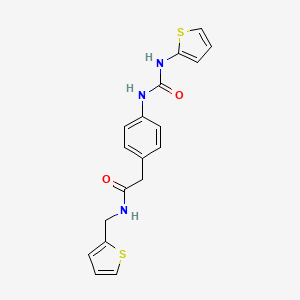

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)